5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
This compound features a benzofuran-2-carboxamide core substituted with chlorine at position 5, methyl groups at positions 3 and 6, and a morpholine-ethyl-furan side chain. The benzofuran scaffold is known for its planar aromatic structure, which facilitates interactions with hydrophobic binding pockets in biological targets. The morpholine moiety increases solubility via its polar oxygen atom, and the furan ring introduces π-π stacking capabilities.
Properties
Molecular Formula |
C21H23ClN2O4 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H23ClN2O4/c1-13-10-19-15(11-16(13)22)14(2)20(28-19)21(25)23-12-17(18-4-3-7-27-18)24-5-8-26-9-6-24/h3-4,7,10-11,17H,5-6,8-9,12H2,1-2H3,(H,23,25) |
InChI Key |
UFHOHSUXWVYCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=CO3)N4CCOCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Formation of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction involving a suitable amine and an epoxide or halide precursor.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the furan and benzofuran rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Interference with DNA/RNA: Interacting with nucleic acids and affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
a. Halogen Substitution (Cl vs. Br vs. F)
- Target Compound : 5-Chloro substituent balances electronegativity and lipophilicity, favoring membrane permeability.
- 5-Bromo-N-[3-Chloro-4-Morpholinylphenyl]-2-Furamide () : Bromine’s larger atomic radius may enhance van der Waals interactions but reduces metabolic stability compared to chlorine.
- 5-Fluoro-3-Methyl-N-(4-Methyl-1,2,5-Oxadiazol-3-yl)-1-Benzofuran-2-Carboxamide () : Fluorine’s high electronegativity improves binding to electron-rich targets (e.g., kinases) but may reduce solubility.
Key Insight : Chlorine offers a compromise between activity and stability, whereas bromine and fluorine prioritize specific interactions at the expense of pharmacokinetics .
Side Chain Modifications
a. Morpholine Positioning
- Target Compound : Morpholine is part of a flexible ethyl linker, enabling conformational adaptability for target engagement.
- N-[5-(Diethylsulfamoyl)-2-Morpholin-4-yl-Phenyl]-2-Iodanyl-Benzamide () : Morpholine is directly attached to a phenyl ring, restricting flexibility but enhancing rigidity for selective binding.
b. Furan vs. Pyrimidine Heterocycles
- Target Compound : Furan in the side chain enables π-π interactions.
- 5-Chloro-3,6-Dimethyl-N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}-1-Benzofuran-2-Carboxamide () : Pyrimidine’s nitrogen atoms facilitate hydrogen bonding, improving affinity for ATP-binding pockets (e.g., in kinases).
Key Insight : Flexible morpholine-ethyl-furan side chains (target compound) favor broad-target engagement, while rigid pyrimidine systems () enhance specificity .
Sulfonamide vs. Carboxamide Linkers
- Target Compound : Carboxamide linker provides stability against hydrolysis.
- 4-[3-Chloro-2-(5-Nitro-Furan-2-yl)-4-Oxo-Azetidin-1-yl]-N-Pyrimidin-2-yl-Benzenesulfonamide () : Sulfonamide linker increases acidity (pKa ~1–2), improving solubility but requiring formulation adjustments.
Key Insight : Carboxamides (target) are preferable for oral bioavailability, whereas sulfonamides () suit injectable formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
